molecular formula C13H6F3NO4 B6404399 4-Nitro-2-(2,4,6-trifluorophenyl)benzoic acid CAS No. 1261911-37-8

4-Nitro-2-(2,4,6-trifluorophenyl)benzoic acid

Cat. No.: B6404399
CAS No.: 1261911-37-8
M. Wt: 297.19 g/mol
InChI Key: OLLXGPADSDDTHO-UHFFFAOYSA-N
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Description

4-Nitro-2-(2,4,6-trifluorophenyl)benzoic acid is an organic compound with the molecular formula C13H6F3NO4. It is characterized by the presence of a nitro group (-NO2) and a trifluorophenyl group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-(2,4,6-trifluorophenyl)benzoic acid typically involves the nitration of 2-(2,4,6-trifluorophenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control of temperature, pressure, and reagent concentrations, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-(2,4,6-trifluorophenyl)benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace one of the hydrogen atoms on the aromatic ring.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

Major Products Formed

    Reduction: 4-Amino-2-(2,4,6-trifluorophenyl)benzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

4-Nitro-2-(2,4,6-trifluorophenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Nitro-2-(2,4,6-trifluorophenyl)benzoic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. The trifluorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-2-(2,4,6-trifluorophenyl)benzoic acid is unique due to the combination of its nitro, trifluorophenyl, and carboxylic acid groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-nitro-2-(2,4,6-trifluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F3NO4/c14-6-3-10(15)12(11(16)4-6)9-5-7(17(20)21)1-2-8(9)13(18)19/h1-5H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLXGPADSDDTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C=C(C=C2F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690581
Record name 2',4',6'-Trifluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261911-37-8
Record name 2',4',6'-Trifluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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